![molecular formula C27H24ClN3O5S B1230155 6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone](/img/structure/B1230155.png)
6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone is a member of quinolines.
Scientific Research Applications
Synthesis and Antioxidant Properties
The compound "6-Chloro-3-[5-(2,5-dimethoxyphenyl)-1-methylsulfonyl-3-pyrazolidinylidene]-4-phenyl-2-quinolinone" and its derivatives have been studied for their synthesis and antioxidant properties. In a study by Hassan et al. (2017), a series of novel 1,3,4,2-oxadiazaphosphepino[6,7-c]quinolinones were synthesized, showing that some of these compounds exhibited higher antioxidant activities than the standard antioxidant. This study indicates the potential of such compounds in antioxidant applications (Hassan, Abdel‐kariem, & Ali, 2017).
Farnesyl Protein Transferase Inhibition
Another significant application of this compound is in the inhibition of farnesyl protein transferase, which plays a role in cancer treatment. Venet et al. (2003) discussed the compound R115777, a potent and selective inhibitor of farnesyl protein transferase, demonstrating significant antitumor effects in vivo after oral administration in mice (Venet, End, & Angibaud, 2003).
Novel Heterocyclic Compound Synthesis
The compound has also been used in the synthesis of novel heterocyclic compounds. Dai, Wong, and Virgil (1998) achieved the synthesis of quinazolinone atropisomeric phosphine ligands, providing insights into the versatility of this compound in creating new chemical structures (Dai, Wong, & Virgil, 1998).
Application in Lubricating Grease Antioxidants
A study by Hussein, Ismail, and El-Adly (2016) explored the use of 4-hydroxy quinolinone derivatives, including this compound, as antioxidants in lubricating greases. They investigated the efficiency of these compounds in reducing oxidation, demonstrating their potential in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Cardiac Stimulant Activity
Alabaster et al. (1989) synthesized and evaluated a series of quinolinone derivatives for their cardiotonic activity. They found that certain derivatives showed significant inotropic effects, indicating potential use in heart failure treatment (Alabaster et al., 1989).
properties
Molecular Formula |
C27H24ClN3O5S |
|---|---|
Molecular Weight |
538 g/mol |
IUPAC Name |
6-chloro-3-[3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H24ClN3O5S/c1-35-18-10-12-24(36-2)20(14-18)23-15-22(30-31(23)37(3,33)34)26-25(16-7-5-4-6-8-16)19-13-17(28)9-11-21(19)29-27(26)32/h4-14,23H,15H2,1-3H3,(H,29,32) |
InChI Key |
XQUUEDZHVNSTCV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl (2'S,4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,3'-oxirane]-2'-carboxylate](/img/structure/B1230075.png)


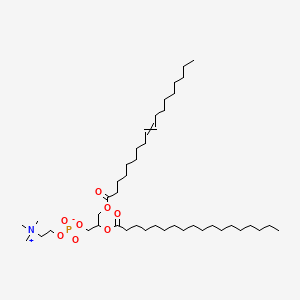

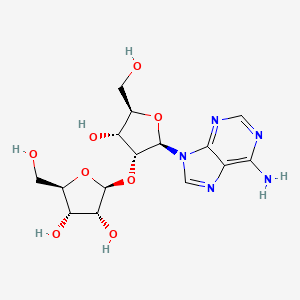
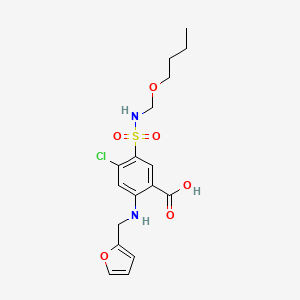
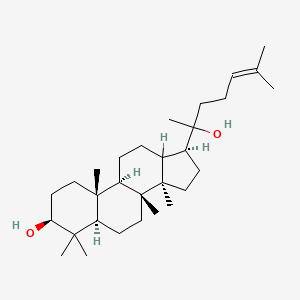
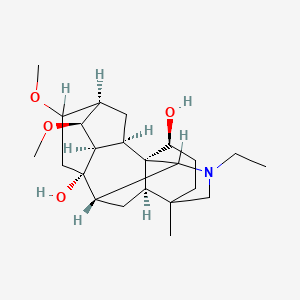
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
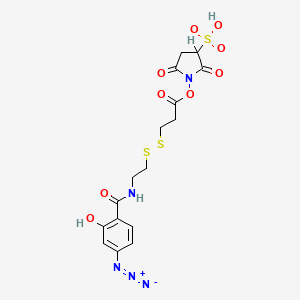
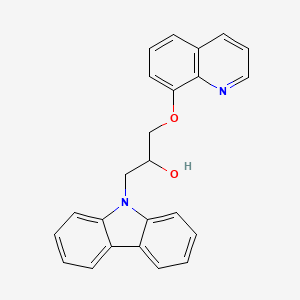
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)thio]acetamide](/img/structure/B1230095.png)